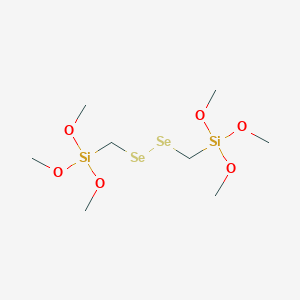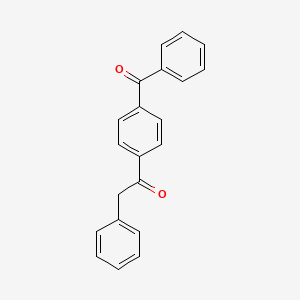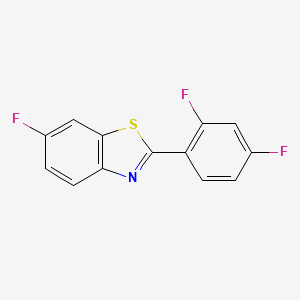![molecular formula C18H32O3Si B14193869 Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate CAS No. 917745-85-8](/img/structure/B14193869.png)
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is a specialized organic compound characterized by its unique structure, which includes an ethyl ester group, a ketone, and a silyl-protected alkyne
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate typically involves multiple steps, starting from simpler precursors. One common route involves the reaction of ethyl acetoacetate with a silyl-protected alkyne under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl-protected alkyne can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted alkynes or alkenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions. In substitution reactions, the silyl-protected alkyne can be activated by a base, allowing nucleophiles to attack and replace the silyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Another compound with a similar ester and ketone structure but different substituents.
Ethyl 3-oxo-4-tri(propan-2-yl)silyloxybutanoate: Similar silyl-protected compound with a different carbon backbone.
Uniqueness
Ethyl 3-oxo-7-[tri(propan-2-yl)silyl]hept-6-ynoate is unique due to its combination of an ethyl ester, a ketone, and a silyl-protected alkyne. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
917745-85-8 |
|---|---|
Molekularformel |
C18H32O3Si |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
ethyl 3-oxo-7-tri(propan-2-yl)silylhept-6-ynoate |
InChI |
InChI=1S/C18H32O3Si/c1-8-21-18(20)13-17(19)11-9-10-12-22(14(2)3,15(4)5)16(6)7/h14-16H,8-9,11,13H2,1-7H3 |
InChI-Schlüssel |
WQZMMCHRWLMWEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CCC#C[Si](C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)




![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)

![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)



